

"4-(3-Aminopropyl)aniline" physicochemical properties and characterization

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Compound of Interest

Compound Name: 4-(3-Aminopropyl)aniline

Cat. No.: B1603533

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An In-depth Technical Guide to the Physicochemical Properties and Characterization of **4-(3-Aminopropyl)aniline**

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of **4-(3-Aminopropyl)aniline**, a diamine of significant interest in chemical synthesis and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its physicochemical properties and characterization methodologies. This document emphasizes the rationale behind experimental choices and provides actionable protocols to ensure reliable and reproducible results.

Introduction and Molecular Overview

4-(3-Aminopropyl)aniline, also known as N-(4-aminophenyl)propane-1,3-diamine, is a versatile chemical intermediate. Its structure features a primary aliphatic amine and a primary aromatic amine, a combination that imparts unique reactivity and makes it a valuable building block in various synthetic applications. Understanding its fundamental properties is the first step toward its effective utilization.

Molecular Structure:

Caption: Molecular structure of **4-(3-Aminopropyl)aniline**.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, storage, and application in chemical reactions. The following table summarizes the key properties of **4-(3-Aminopropyl)aniline**.

Property	Value	Source
CAS Number	3374-28-5	
Molecular Formula	C ₉ H ₁₄ N ₂	
Molecular Weight	150.22 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	279.5 °C at 760 mmHg	
Flash Point	110.4 °C	
Density	1.0 ± 0.1 g/cm ³	
pKa	9.99 ± 0.10 (Predicted)	

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of **4-(3-Aminopropyl)aniline**. This section details the expected spectral data and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR is used to identify the different types of protons and their neighboring environments.

Expected Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0	d	2H	Aromatic protons ortho to the propyl group
~6.6	d	2H	Aromatic protons ortho to the amino group
~3.6	br s	2H	Aromatic NH ₂
~2.7	t	2H	-CH ₂ - attached to the aromatic ring
~2.6	t	2H	-CH ₂ -NH ₂ (aliphatic)
~1.7	m	2H	Central -CH ₂ - of the propyl chain
~1.3	br s	2H	Aliphatic NH ₂

Protocol for ¹H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(3-Aminopropyl)aniline** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.

- Processing: Apply a line broadening of 0.3 Hz and reference the spectrum to the residual CHCl_3 peak at 7.26 ppm.

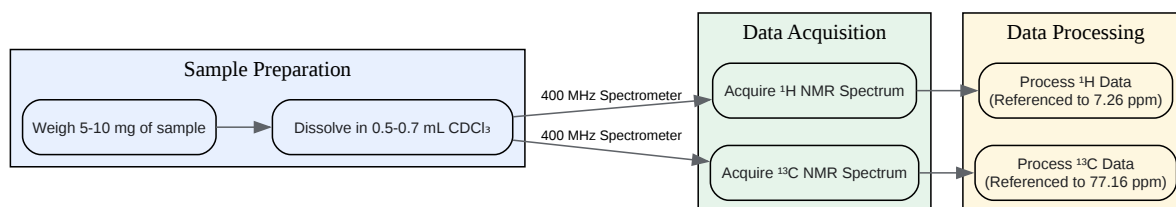
Carbon NMR provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (in CDCl_3):

Chemical Shift (ppm)	Assignment
~144.0	Aromatic C-NH ₂
~129.3	Aromatic C-H ortho to the propyl group
~115.1	Aromatic C-H ortho to the amino group
~41.9	-CH ₂ -NH ₂ (aliphatic)
~33.8	-CH ₂ - attached to the aromatic ring
~33.2	Central -CH ₂ - of the propyl chain

Protocol for ^{13}C NMR:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
- Processing: Apply a line broadening of 1.0 Hz and reference the spectrum to the CDCl_3 triplet at 77.16 ppm.



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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm ⁻¹)	Vibration
3400-3300	N-H stretching (primary amines)
3100-3000	C-H aromatic stretching
3000-2800	C-H aliphatic stretching
~1600	N-H bending

Protocol for IR Spectroscopy (Thin Film):

- Sample Preparation: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: 4000-400 cm⁻¹.

- Number of Scans: 16.
- Resolution: 4 cm^{-1} .
- Processing: Perform a background scan before running the sample and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electron Ionization - EI):

- Molecular Ion Peak $[M]^+$: m/z 150.
- Major Fragment Ions: Analysis of the fragmentation pattern can provide further structural confirmation.

Protocol for GC-MS:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Parameters:
 - Column: A non-polar column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **4-(3-Aminopropyl)aniline** and for monitoring reaction progress.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for purity assessment.

Protocol for TLC:

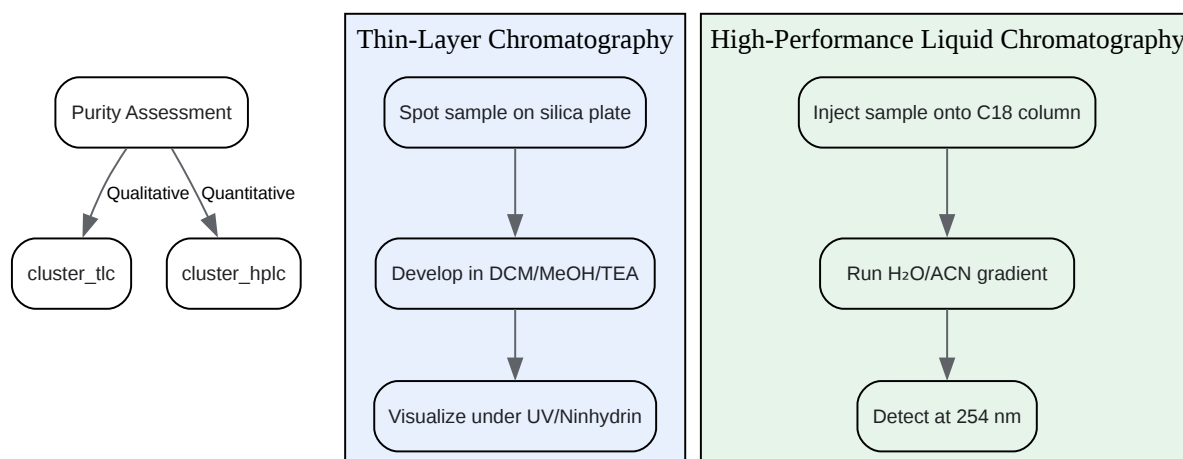
- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking.
- Visualization: UV light (254 nm) and/or staining with ninhydrin solution followed by gentle heating.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity.

Protocol for HPLC:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.



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Caption: Workflow for chromatographic analysis.

Safety and Handling

4-(3-Aminopropyl)aniline requires careful handling due to its potential health effects.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide has provided a detailed overview of the physicochemical properties and characterization of **4-(3-Aminopropyl)aniline**. By following the outlined protocols and

understanding the rationale behind them, researchers can confidently identify, assess the purity of, and safely handle this versatile compound. The combination of spectroscopic and chromatographic techniques provides a robust framework for its quality control in a research and development setting.

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